1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol
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Overview
Description
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol is a chemical compound with the molecular formula C12H25NO2 and a molecular weight of 215.34 g/mol . This compound is characterized by the presence of an amino group, a propanol backbone, and a trimethylcyclohexyl group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Preparation Methods
The synthesis of 1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol typically involves the reaction of 3,3,5-trimethylcyclohexanol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
1-Amino-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-propanol: Lacks the trimethylcyclohexyl group, resulting in different chemical properties and reactivity.
3-Amino-1-propanol: Has a different arrangement of functional groups, leading to variations in its chemical behavior and applications.
Cyclohexanol derivatives: Compounds like 3-(aminomethyl)-3,5,5-trimethylcyclohexanol share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
1-amino-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,14H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHDTRSUOYXLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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